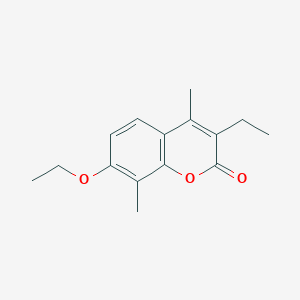![molecular formula C19H19ClN2O B5819372 3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5819372.png)
3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide, also known as CPPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of neuroscience. CPPA is a selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), which is a type of ligand-gated ion channel that is involved in various physiological processes, including learning and memory, attention, and sensory processing.
Wirkmechanismus
3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide acts as a positive allosteric modulator of the α7 nAChR, which means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the acetylcholine binding site. This results in an increase in the amount of ion current that is generated when the receptor is activated by acetylcholine, leading to enhanced neurotransmission and improved cognitive function.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide has been shown to have a number of biochemical and physiological effects, including the enhancement of synaptic plasticity and the modulation of neurotransmitter release. It has also been shown to improve learning and memory in animal models, and to have neuroprotective effects in models of neurodegenerative disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide in lab experiments is its selectivity for the α7 nAChR, which allows for more specific targeting of this receptor subtype. However, one limitation of using 3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide is its relatively low potency, which can make it difficult to achieve significant effects at low concentrations.
Zukünftige Richtungen
There are several future directions for research on 3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide and its potential applications in the field of neuroscience. One area of focus is the development of more potent and selective α7 nAChR modulators that can be used in clinical settings. Another area of research is the investigation of the mechanisms underlying the neuroprotective effects of 3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide, with the goal of developing new treatments for neurodegenerative diseases. Additionally, there is ongoing research into the role of α7 nAChRs in other physiological processes, such as inflammation and pain, which may lead to the development of novel therapies for these conditions.
Synthesemethoden
3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide can be synthesized using a variety of methods, including the Suzuki coupling reaction, the Heck reaction, and the Sonogashira coupling reaction. One of the most common methods for synthesizing 3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide involves the Suzuki coupling reaction between 4-chlorophenylboronic acid and 2-bromo-1-(pyrrolidin-1-yl)benzene, followed by the acylation of the resulting intermediate with acryloyl chloride.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide has been extensively studied for its potential applications in the field of neuroscience. One of the main areas of research has been the role of α7 nAChRs in cognitive function and the potential therapeutic applications of α7 nAChR modulators in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. 3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide has been shown to improve cognitive function in animal models of these disorders, and clinical trials are currently underway to investigate its potential as a therapeutic agent.
Eigenschaften
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(2-pyrrolidin-1-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O/c20-16-10-7-15(8-11-16)9-12-19(23)21-17-5-1-2-6-18(17)22-13-3-4-14-22/h1-2,5-12H,3-4,13-14H2,(H,21,23)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZFFDXCKQKAAE-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C=CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)/C=C/C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-methylpiperazine](/img/structure/B5819296.png)


![N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide](/img/structure/B5819326.png)
![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]butanamide](/img/structure/B5819331.png)



![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5819358.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5819377.png)

![4-({2-[(4-chlorobenzyl)oxy]benzyl}amino)phenol](/img/structure/B5819384.png)

![2-(2,4-dichlorophenyl)-N'-[(4-methoxy-3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5819390.png)